

Application Notes and Protocols: TIM-098a In Vitro Kinase Assay

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For Researchers, Scientists, and Drug Development Professionals

Abstract

TIM-098a is a selective inhibitor of AP2-associated protein kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis.[1] This document provides a detailed protocol for performing an in vitro kinase assay to evaluate the inhibitory activity of **TIM-098a** against AAK1. Additionally, it presents key performance data for **TIM-098a** and visual diagrams of the experimental workflow and the targeted signaling pathway.

Introduction

AP2-associated protein kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis, a fundamental cellular process for the uptake of extracellular molecules. AAK1 phosphorylates the μ2 subunit of the adaptor protein 2 (AP-2) complex, which is a critical step in the formation of clathrin-coated vesicles. Dysregulation of AAK1 activity has been implicated in various diseases, making it an attractive target for therapeutic intervention. **TIM-098a** has been identified as a potent and selective inhibitor of AAK1, demonstrating potential for further investigation as a chemical probe and therapeutic lead.

Data Presentation

The inhibitory activity of **TIM-098a** against AAK1 has been characterized by its half-maximal inhibitory concentration (IC50) value.



Compound	Target Kinase	Substrate	ATP Concentrati on	In Vitro IC50 (μΜ)	Selectivity Information
TIM-098a	AAK1	GST-AP2μ2 (145-162)	Not Specified	0.24[1]	No inhibitory activity against CaMKK isoforms.[1]

Experimental Protocols

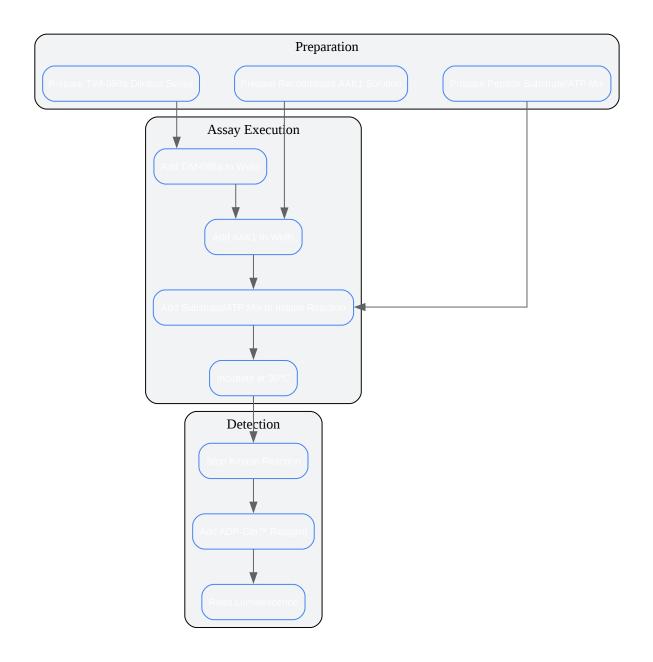
This section details the materials and methods for conducting an in vitro kinase assay to measure the inhibitory potency of **TIM-098a** against AAK1. This protocol is based on established methods for in vitro serine/threonine kinase assays.

Materials and Reagents

- Enzyme: Recombinant Human AAK1 (active)
- Substrate: Synthetic Peptide (KEEQSQITSQVTGQIGWR) derived from AP2M1
- Inhibitor: TIM-098a
- ATP: Adenosine 5'-triphosphate
- Assay Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 5 mM betaglycerophosphate, 0.1 mM Na₃VO₄
- Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Plates: White, opaque 96-well or 384-well plates
- Solvent: Dimethyl sulfoxide (DMSO)

Experimental Workflow Diagram





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Caption: Workflow for the TIM-098a in vitro AAK1 kinase assay.



Detailed Protocol

- Preparation of Reagents:
 - Prepare a 10 mM stock solution of TIM-098a in 100% DMSO.
 - Create a serial dilution of the TIM-098a stock solution in assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
 - Thaw the recombinant AAK1 enzyme on ice. Dilute the enzyme in assay buffer to the desired working concentration (e.g., 5-10 nM).
 - Prepare the substrate/ATP mixture in assay buffer. The final concentration of the peptide substrate is typically in the range of 100-200 μM, and the ATP concentration is often set at or near its Km for the kinase (typically 10-100 μM).

Assay Procedure:

- Add 5 μL of the diluted TIM-098a or vehicle (assay buffer with the same percentage of DMSO) to the wells of a white, opaque microplate.
- Add 10 μL of the diluted AAK1 enzyme solution to each well.
- Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
- Initiate the kinase reaction by adding 10 μL of the substrate/ATP mixture to each well.
- Incubate the plate at 30°C for 60 minutes.
- Detection of Kinase Activity:
 - Following the incubation, stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
 - Briefly, add the ADP-Glo™ Reagent to deplete the remaining ATP.

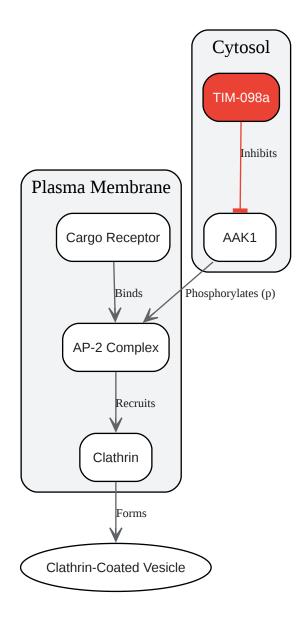


- Then, add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
- Read the luminescence on a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
 - Plot the kinase activity against the logarithm of the inhibitor concentration.
 - Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

Signaling Pathway

TIM-098a inhibits AAK1, which plays a crucial role in clathrin-mediated endocytosis through the phosphorylation of the AP-2 complex.





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Caption: AAK1 signaling in clathrin-mediated endocytosis and inhibition by TIM-098a.

Conclusion

This application note provides a comprehensive guide for the in vitro evaluation of **TIM-098a** as an AAK1 inhibitor. The detailed protocol and supporting information are intended to facilitate further research into the biological functions of AAK1 and the therapeutic potential of its inhibitors.



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References

- 1. Development of a novel AAK1 inhibitor via Kinobeads-based screening PubMed [pubmed.ncbi.nlm.nih.gov]
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